molecular formula C4H6ClN3 B6186342 1-azido-3-chlorobut-2-ene CAS No. 2680547-06-0

1-azido-3-chlorobut-2-ene

Cat. No.: B6186342
CAS No.: 2680547-06-0
M. Wt: 131.6
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Description

1-azido-3-chlorobut-2-ene is an alkenyl compound featuring an azido (-N₃) group at position 1 and a chlorine atom at position 3 on a four-carbon conjugated diene backbone. Key identifiers include:

  • CAS Registry Number: 693826-97-0
  • MDL Number: MFCD24468819
  • EN Number: 300-7381410 .

The compound’s structure implies dual reactivity: the azide group may participate in Huisgen cycloaddition (click chemistry) or thermal decomposition to generate nitrenes, while the chlorine substituent could undergo nucleophilic substitution or elimination reactions. However, detailed experimental data on its synthesis, stability, or hazards are absent in the provided evidence.

Properties

CAS No.

2680547-06-0

Molecular Formula

C4H6ClN3

Molecular Weight

131.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-chlorobut-2-ene can be synthesized through the reaction of 3-chlorobut-2-ene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically involves stirring the mixture at room temperature until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-3-chlorobut-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide (NaN3):

    Dimethyl Sulfoxide (DMSO): Common solvent for azide reactions.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed:

    Triazoles: Formed through cycloaddition reactions with alkynes.

    Amines: Formed through the reduction of the azide group.

Scientific Research Applications

1-Azido-3-chlorobut-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-chlorobut-2-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process catalyzed by copper(I) ions. This reaction is highly regioselective and proceeds through a concerted mechanism, forming a five-membered ring structure .

Comparison with Similar Compounds

Key Observations :

  • This compound is unique in combining azide and chloro substituents, whereas related compounds like (E)-1-chlorobut-2-ene lack the azide group, focusing solely on halogenated reactivity .
  • The molecular weight discrepancy in this compound (237.22 g/mol vs.

Reactivity and Functional Group Analysis

(a) Azide vs. Chloro Reactivity

  • This compound : The azide group enables cycloaddition with alkynes (e.g., Cu-catalyzed click reactions), while the chlorine may undergo SN2 substitution or β-elimination under basic conditions. Synergistic effects between the two groups remain unexplored in the evidence.
  • (E)-1-chlorobut-2-ene : Primarily reacts via elimination (e.g., dehydrohalogenation to form 1,3-butadiene) or nucleophilic substitution, with stereochemical outcomes influenced by the E-configuration .

(b) Stability and Hazards

  • Chloro Compounds : (E)-1-chlorobut-2-ene and 1-chloro-3-methylbut-2-ene are typically less hazardous but may cause irritation (e.g., skin/eye contact) akin to 3-chlorobenzaldehyde, which mandates immediate washing and medical consultation .

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